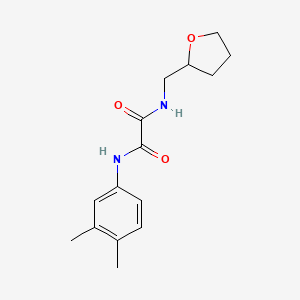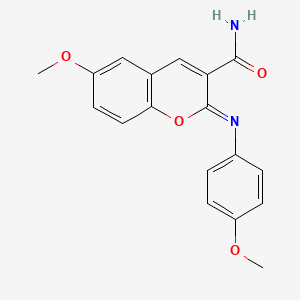![molecular formula C25H28N2O5S B11641899 2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C24H27NO5S .
- The compound features a sulfonamide group (–SO2NH–) attached to a benzylbenzenesulfonamide moiety, which in turn is linked to a 3,4-dimethoxyphenethylacetamide group.
- The presence of both aromatic and aliphatic moieties makes it an interesting target for synthesis and study.
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , is a synthetic organic compound.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with benzylbenzenesulfonyl chloride in the presence of a base (such as triethylamine).
- The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
- Industrial Production :
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Análisis De Reacciones Químicas
- Reactivity :
- The compound contains several functional groups, including an amide, a sulfonamide, and an ether.
- It can undergo various reactions, such as oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
- Substitution : Hydrogen halides (HCl, HBr, HI) can replace the sulfonamide hydrogen.
- Major Products :
- Oxidation may yield the corresponding ketone.
- Reduction could lead to the amine derivative.
- Substitution reactions may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
- Chemistry : Investigating its reactivity and designing related compounds.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Exploring potential pharmacological properties.
- Industry : Developing new materials or catalysts.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or other biomolecules due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar Compounds :
- Sulfonamides : Other sulfonamides with different substituents.
- Phenethylacetamides : Compounds with similar amide and phenethyl moieties.
- Uniqueness :
- The combination of benzylbenzenesulfonamide and 3,4-dimethoxyphenethylacetamide sets it apart from most other compounds.
Propiedades
Fórmula molecular |
C25H28N2O5S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-31-23-14-13-20(17-24(23)32-2)15-16-26-25(28)19-27(18-21-9-5-3-6-10-21)33(29,30)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28) |
Clave InChI |
QIBVYMVNQYPZOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)


![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)

![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
